

An In-depth Technical Guide to SB290157 Trifluoroacetate (CAS: 1140525-25-2)

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: SB290157 trifluoroacetate

Cat. No.: B10765874

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Abstract

SB290157 trifluoroacetate is a widely utilized small molecule inhibitor targeting the complement system, a critical component of the innate immune response. Initially identified as a potent and selective competitive antagonist of the C3a receptor (C3aR), it has been instrumental in elucidating the physiological and pathological roles of the C3a/C3aR signaling axis. This technical guide provides a comprehensive overview of **SB290157 trifluoroacetate**, including its physicochemical properties, mechanism of action, in vitro and in vivo efficacy, and detailed experimental protocols. Notably, this guide also addresses the emerging evidence of its potential agonist activity and off-target effects, offering a balanced perspective for researchers designing experiments with this compound.

Physicochemical Properties

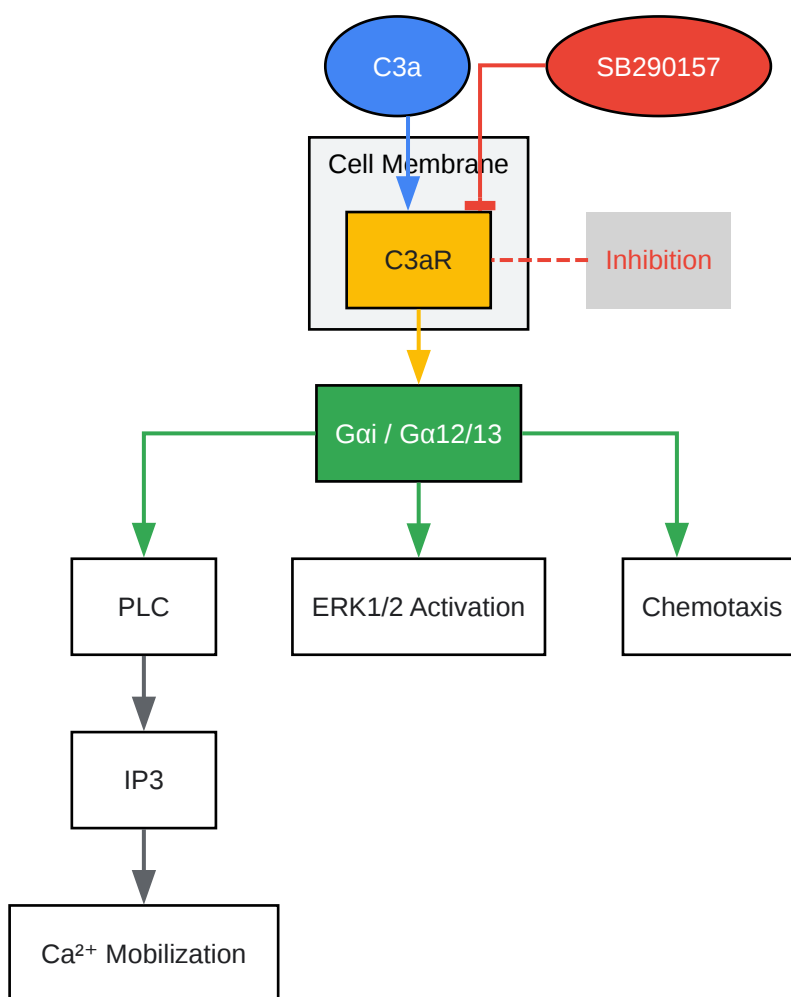
SB290157 trifluoroacetate, with the CAS number 1140525-25-2, is the trifluoroacetate salt of SB290157.^{[1][2][3][4][5]} Its chemical name is N²-[2-(2,2-Diphenylethoxy)acetyl]-L-arginine trifluoroacetate.^{[3][5]}

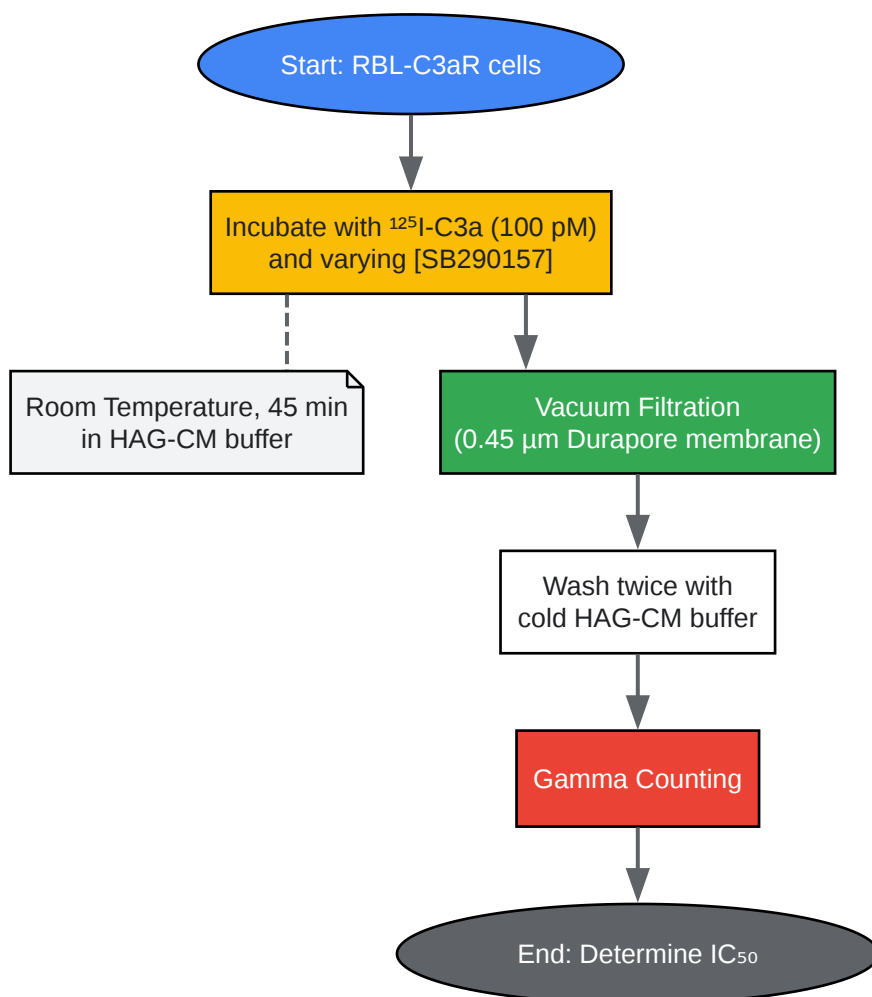
Property	Value	Reference
CAS Number	1140525-25-2	[3][4][5]
Molecular Formula	C ₂₂ H ₂₈ N ₄ O ₄ · CF ₃ COOH	[3][5]
Molecular Weight	526.51 g/mol	[1][3][5]
Purity	≥95% - ≥97% (HPLC)	[5]
Solubility	Soluble in DMSO (up to 100 mM), Ethanol, and DMF.[1][3] Insoluble in water.[1]	
Storage	Desiccate at room temperature. For reconstituted solutions, aliquot and store at -20°C for up to 3 months.[5]	

Mechanism of Action and Signaling Pathway

SB290157 acts as a competitive antagonist at the C3a receptor, a G protein-coupled receptor (GPCR).[1][3] The C3a receptor is activated by the anaphylatoxin C3a, a cleavage product of the third component of complement (C3). Upon activation, C3aR couples to pertussis toxin-sensitive G α i and pertussis toxin-insensitive G α 12/13 proteins.[6] This initiates a cascade of intracellular signaling events, including the mobilization of intracellular calcium (Ca²⁺), activation of extracellular signal-regulated kinase (ERK) 1/2, and cellular chemotaxis.[1][6] SB290157 competitively binds to C3aR, thereby inhibiting the binding of C3a and blocking these downstream signaling events.[1][3]

However, it is crucial to note that some studies have reported that SB290157 can also act as a partial agonist at the C5a receptor 2 (C5aR2) and may exhibit agonist activity at C3aR in cells with high receptor expression levels.[7][8][9][10][11] This dual activity can complicate the interpretation of experimental results and should be carefully considered.





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- To cite this document: BenchChem. [An In-depth Technical Guide to SB290157 Trifluoroacetate (CAS: 1140525-25-2)]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b10765874#sb290157-trifluoroacetate-cas-number-1140525-25-2]

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